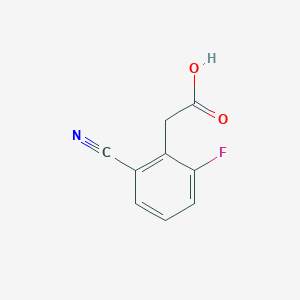

2-(2-Cyano-6-fluorophenyl)acetic acid

Description

2-(2-Cyano-6-fluorophenyl)acetic acid (CAS: 1261682-66-9) is a fluorinated phenylacetic acid derivative with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . The compound features a cyano (-CN) group at the 2-position and a fluorine atom at the 6-position on the phenyl ring, attached to an acetic acid moiety.

Propriétés

IUPAC Name |

2-(2-cyano-6-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHLXSMVQBGIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-6-fluorophenyl)acetic acid typically involves the reaction of 2-cyano-6-fluorobenzaldehyde with a suitable reagent to introduce the acetic acid group. One common method is the use of a Grignard reagent followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are adjusted to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Cyano-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenylacetic acids.

Applications De Recherche Scientifique

Chemistry: 2-(2-Cyano-6-fluorophenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used in the development of new drugs and as a tool to investigate biochemical pathways .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, 2-(2-Cyano-6-fluorophenyl)acetic acid is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .

Mécanisme D'action

The mechanism of action of 2-(2-Cyano-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The cyano group and fluorine atom play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s distinct substituents (cyano and fluorine) confer unique electronic and steric properties compared to other phenylacetic acid derivatives:

Key Observations:

- Electron-Withdrawing Effects: The cyano group in 2-(2-cyano-6-fluorophenyl)acetic acid is strongly electron-withdrawing, which may enhance acidity compared to methoxy (electron-donating) or halogen (moderately withdrawing) substituents .

Activité Biologique

2-(2-Cyano-6-fluorophenyl)acetic acid (CAS No. 1261682-66-9) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a cyano group and a fluorine atom attached to a phenyl ring, linked to an acetic acid moiety. The general structure can be represented as follows:

Synthesis Methods

The synthesis of 2-(2-Cyano-6-fluorophenyl)acetic acid can be accomplished through various methods, including:

- Friedel-Crafts Acylation : Utilizing acetyl chloride and a Lewis acid catalyst (AlCl3) to introduce the acetic acid group onto the substituted benzene ring.

- Sandmeyer Reaction : This method facilitates the conversion of aryl amines to aryl halides, which can subsequently lead to the formation of the target compound through further reactions.

These synthetic pathways are crucial for generating derivatives that may exhibit enhanced biological activity.

Antiviral Properties

Research indicates that derivatives of 2-(2-Cyano-6-fluorophenyl)acetic acid can exhibit significant antiviral activity. For instance, indole derivatives synthesized from this compound showed inhibitory effects against influenza A virus with an IC50 value of 7.53 μmol/L and a selectivity index (SI) of 17, indicating a promising therapeutic potential against viral infections .

Antiproliferative Effects

In studies involving chronic lymphocytic leukemia (CLL) cell lines, compounds derived from 2-(2-Cyano-6-fluorophenyl)acetic acid demonstrated significant antiproliferative effects. Some derivatives exhibited IC50 values ranging from 0.17 to 2.69 µM in HG-3 CLL cells, showcasing their potential as anticancer agents .

The mechanism underlying the biological activity of this compound appears to involve:

- Reactive Oxygen Species (ROS) Modulation : The compounds induce oxidative stress in cancer cells, leading to apoptosis.

- Targeting Specific Molecular Pathways : The interaction with redox-sensitive proteins may activate nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathways, which are crucial in cellular defense mechanisms against oxidative damage .

Data Summary

Here is a summary table highlighting key biological activities and findings related to 2-(2-Cyano-6-fluorophenyl)acetic acid:

| Biological Activity | IC50 Value (µM) | Selectivity Index | Cell Line/Target |

|---|---|---|---|

| Antiviral | 7.53 | 17 | Influenza A Virus |

| Antiproliferative | 0.17 - 2.69 | Not specified | CLL Cell Lines (HG-3, PGA-1) |

Study on Antiviral Activity

A notable study reported the synthesis of indole derivatives from 2-(2-Cyano-6-fluorophenyl)acetic acid, demonstrating their efficacy against influenza A virus. The results indicated that structural modifications could enhance antiviral potency and selectivity .

Study on Anticancer Properties

In another investigation involving CLL cell lines, several derivatives were tested for their antiproliferative effects. The most potent compounds exhibited pro-apoptotic effects in both HG-3 and PGA-1 cell lines with minimal toxicity observed in healthy peripheral blood mononuclear cells . This highlights the compound's potential as a lead for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.